molecular formula C12H14BrN3O2 B13493767 tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate

tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate

Cat. No.: B13493767
M. Wt: 312.16 g/mol
InChI Key: FONZRYYPPLZCCT-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

The synthesis of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate typically involves the reaction of 5-bromo-1H-1,3-benzodiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzodiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the benzodiazole core.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate is not well-characterized. compounds with similar structures often interact with biological targets such as enzymes or receptors through binding to active sites or allosteric sites, leading to modulation of their activity. The specific molecular targets and pathways involved would depend on the context of its application, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate include:

    tert-Butyl bromoacetate: Used as a building block in organic synthesis.

    N-Boc-5-bromoindole: An intermediate in the synthesis of various indole derivatives.

    tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: Used in the synthesis of pyrimidine derivatives.

The uniqueness of tert-butyl N-(5-bromo-1H-1,3-benzodiazol-2-yl)carbamate lies in its benzodiazole core, which imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-10-14-8-5-4-7(13)6-9(8)15-10/h4-6H,1-3H3,(H2,14,15,16,17)

InChI Key

FONZRYYPPLZCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=C2)Br

Origin of Product

United States

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